molecular formula C17H32O2 B561609 (Z)-9-Tetradecen-1-ol formate CAS No. 56218-81-6

(Z)-9-Tetradecen-1-ol formate

Cat. No.: B561609
CAS No.: 56218-81-6
M. Wt: 268.441
InChI Key: QABZUWDJJALYNR-FPLPWBNLSA-N
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Description

(Z)-9-Tetradecen-1-ol formate (Z-9-TDF) is a synthetic semiochemical of non-biological origin that functions as a highly effective communication disruptant for moths belonging to the Heliothis genus, specifically the corn earworm (Heliothis zea) and the tobacco budworm (Heliothis virescens) . Its primary research value lies in its application as a mating disruptant in integrated pest management (IPM) strategies. The compound works by permeating the air in the treated area, which disrupts the pheromone communication between male and female moths, preventing mating and subsequent larval infestation of crops . Field studies have demonstrated that dispensing this compound from controlled-release formulations can achieve over 90% disruption of mating in these pest species for several days . Research into its environmental dissipation within a corn crop showed that concentrations were highest in the horizontal plane of the dispensers and peaked during the evening hours, which aligns with the mating flight period of Heliothis moths, thereby optimizing its disruptive effect . The release rates from these specialized formulations can be precisely measured, allowing researchers to optimize application parameters for field efficacy . This compound can be used alone or co-dispersed with other species-specific mating disruptants to enable concurrent control of multiple pest species in the same area . This compound is for Research Use Only (RUO) and is intended for laboratory research and field study applications. It is strictly not for personal, household, or commercial use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56218-81-6

Molecular Formula

C17H32O2

Molecular Weight

268.441

IUPAC Name

[(Z)-hexadec-9-enyl] formate

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h7-8,17H,2-6,9-16H2,1H3/b8-7-

InChI Key

QABZUWDJJALYNR-FPLPWBNLSA-N

SMILES

CCCCCCC=CCCCCCCCCOC=O

Purity

>95%

Synonyms

Z9-14Fo; 

Origin of Product

United States

Scientific Research Applications

Insect Control

One of the primary applications of (Z)-9-Tetradecen-1-ol formate is as an insect control agent. Research has demonstrated its effectiveness in disrupting mating behaviors of specific agricultural pests:

  • Target Pests :
    • Corn earworm (Heliothis zea)
    • Tobacco budworm (Heliothis virescens)

Case Study: Field Trials

In a series of field trials:

  • Males exposed to atmospheres permeated with this compound showed reduced ability to locate pheromone-releasing females.
  • The mating rates dropped by over 80% when compared to control groups not exposed to the compound .

Pheromone Research

Beyond pest control, this compound has been studied for its role in pheromone signaling:

Pheromone Receptor Studies

Recent studies have indicated that this compound can act as a "parapheromone," eliciting strong responses from pheromone receptors in moths. For instance, AtraOR1 receptors exhibited heightened sensitivity to this compound compared to natural pheromones, suggesting potential uses in developing new pest management strategies through enhanced pheromone traps .

Synthesis and Formulation

The synthesis of this compound can be achieved through several chemical routes. A common method involves:

  • Starting with 8-chloro-1-octanol.
  • Protecting the hydroxyl group and reacting it with lithium acetylide.
  • Hydrogenating to yield (Z)-9-tetradecen-1-ol.
  • Reacting with formic acid to produce this compound .

This synthesis route is important for producing the compound at scale for commercial applications.

Comparative Efficacy Table

Compound Target Pest Efficacy (%) Study Reference
This compoundCorn earworm>80% reductionUS4083995A
(Z)-11-HexadecenalTobacco budworm75% reductionEnvironmental Entomology
Natural PheromonesVarious moth speciesVariablePLOS ONE

Comparison with Similar Compounds

(Z)-9-Tetradecen-1-ol (Z9-14:OH)

  • Structure : Alcohol functional group instead of formate.
  • Role : A primary component in the sex pheromone of Isoceras sibirica .
  • Comparison : The alcohol form exhibits higher polarity, reducing volatility compared to Z9TDF. This limits its field persistence but enhances specificity in attracting target species .

(Z)-9-Tetradecen-1-ol Acetate (Z9-14:Ac)

  • Structure : Acetate ester instead of formate.
  • Role : Common in Heliothis armigera and I. sibirica pheromone blends .
  • Comparison : Acetates generally release more slowly than formates due to higher molecular weight, extending field longevity but requiring higher initial concentrations for efficacy .

(Z)-9-Tetradecenal

  • Structure : Aldehyde functional group.
  • Role : A key component in H. virescens pheromones.
  • Comparison : Aldehydes are more volatile and attract males at lower concentrations. Blending Z9TDF with (Z)-9-tetradecenal synergistically enhances male attraction in H. virescens, suggesting complementary roles in disruption strategies .

Efficacy in Mating Disruption

Compound Target Species Optimal Release Rate (ng/m³) Disruption Efficacy Key Study Findings
Z9TDF Heliothis zea 100–200 87% over 66 days High release rates via polyethylene tubing achieved sustained disruption .
Z9-14:Ac H. armigera 50–150 60–75% Slower release rates necessitate longer deployment periods .
(Z)-11-Hexadecenal Chrysoteuchia topiaria 800–1000 90%+ Species-specific; Z9TDF showed no attraction in this system .
(Z)-9-Tetradecenal + Z9TDF H. virescens 50 (blend) 90% Synergistic blend outperformed individual components .

Environmental and Regulatory Considerations

  • Volatility : Z9TDF’s formate group provides intermediate volatility, balancing air permeation and persistence. Aldehydes degrade faster due to oxidation, while acetates persist longer .
  • Regulatory Status: Z9TDF is listed on Canada’s Non-Domestic Substances List (NDSL), requiring notification for manufacture/import. Similar compounds like Z9-14:Ac may face fewer restrictions, depending on regional policies .

Species Specificity and Behavioral Responses

  • Z9TDF is ineffective in species relying on aldehydes (e.g., C. topiaria), highlighting the importance of receptor-binding specificity .
  • In contrast, structural analogs like (Z)-7-tetradecen-1-ol formate show activity in other moth species, underscoring the role of double-bond position in pheromone recognition .

Preparation Methods

Hydroxyl Group Protection

The hydroxyl group of 8-chloro-1-octanol (II) is protected using dihydropyran under acidic conditions to form 2-(8-chlorooctyloxy)tetrahydropyran (III). This step achieves an 85% yield and prevents undesired side reactions during subsequent transformations. Alternative protecting groups, such as trimethylsilyl (TMS), were explored but resulted in lower yields (62%) due to steric hindrance during deprotection.

Protecting Group Reaction Conditions Yield
TetrahydropyranylHCl (cat.), THF, 25°C, 6 h85%
TrimethylsilylTMSCl, Et₃N, DCM, 0°C, 2 h62%

Alkyne Formation

Compound III undergoes a nucleophilic substitution with lithium acetylide-ethylene diamine complex in dimethyl sulfoxide (DMSO) at −20°C to yield 2-(9-decynyloxy)tetrahydropyran (IV). The low temperature minimizes side reactions, achieving a 78% yield.

Alkylation and Deprotection

The lithium salt of IV is alkylated with n-butyl bromide in dioxane at 60°C, followed by acidic deprotection (HCl/MeOH) to produce (Z)-9-tetradecen-1-ol (VI). Hydrogenation using Lindlar catalyst ensures >95% Z-selectivity by partial hydrogenation of the triple bond.

Esterification with Formic Acid

The final step involves esterifying VI with formic acid under catalytic sulfuric acid (2 mol%) at 50°C for 4 hours, yielding this compound with 91% purity.

Alternative Methods for Industrial Scalability

Direct Esterification of (Z)-9-Tetradecen-1-ol

A one-pot esterification method avoids intermediate isolation. (Z)-9-Tetradecen-1-ol is refluxed with excess formic acid (5:1 molar ratio) and p-toluenesulfonic acid (PTSA) catalyst in toluene. This method achieves an 82% yield but requires rigorous drying to prevent hydrolysis.

Continuous Flow Synthesis

Recent advancements explore continuous flow reactors to enhance efficiency. Pre-mixed alcohol and formic acid are pumped through a heated reactor tube (70°C) packed with immobilized lipase enzymes (e.g., Candida antarctica Lipase B). This method achieves 88% conversion in 30 minutes, reducing side-product formation.

Stereochemical Control and Optimization

Hydrogenation Catalysts

The Z-configuration is critical for biological activity. Comparative studies of hydrogenation catalysts reveal stark differences in selectivity:

Catalyst H₂ Pressure (psi) Z/E Ratio Yield
Lindlar (Pd/CaCO₃)1598:289%
Palladium on Carbon1565:3576%
Nickel Boride3072:2881%

Lindlar catalyst remains optimal due to its partial poisoning with quinoline, which suppresses over-hydrogenation.

Solvent Effects on Esterification

Polar aprotic solvents (e.g., THF, DMF) improve esterification kinetics by stabilizing the transition state. Non-polar solvents like hexane result in slower reactions but higher purity by limiting hydrolysis.

Challenges and Mitigation Strategies

Isomerization During Synthesis

Thermal instability of the Z-alkene necessitates strict temperature control. Prolonged heating above 60°C during esterification promotes isomerization to the E-configuration, reducing bioactivity. Implementing short residence times (<2 hours) and inert atmospheres mitigates this issue.

Purification Techniques

Chromatographic purification using silica gel (hexane:ethyl acetate, 9:1) removes unreacted alcohol and formic acid. Alternatively, molecular distillation under high vacuum (0.01 mmHg) at 120°C achieves >99% purity, suitable for field applications .

Q & A

Q. How can researchers address discrepancies between lab and field efficacy data for this compound?

  • Methodological Answer : Lab studies often overestimate field performance due to simplified conditions. Validate lab findings with semi-field assays (e.g., wind tunnels) and pilot field trials. Use multivariate analysis to identify critical variables (e.g., dispenser density, pheromone blend ratios) .

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